REACTION_SMILES
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[CH3:23][CH2:24][O:25][C:26]([CH3:27])=[O:28].[CH:1]1([CH2:7][NH:8][c:9]2[c:10]([N+:20]([O-:21])=[O:22])[cH:11][c:12]([NH:15][C:16]([O:17][CH3:18])=[O:19])[cH:13][cH:14]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1>>[CH:1]1([CH2:7][NH:8][c:9]2[c:10]([NH2:20])[cH:11][c:12]([NH:15][C:16]([O:17][CH3:18])=[O:19])[cH:13][cH:14]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Nc1ccc(NCC2CCCCC2)c([N+](=O)[O-])c1
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Name
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Type
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product
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Smiles
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COC(=O)Nc1ccc(NCC2CCCCC2)c(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |